molecular formula C9H17IN2OS B2559049 N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide CAS No. 1173350-29-2

N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide

Cat. No.: B2559049
CAS No.: 1173350-29-2
M. Wt: 328.21
InChI Key: TUAOSEBDRKIYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with methylsulfanyl chloride to form an intermediate, which is then reacted with morpholine and hydroiodic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to optimize the synthesis process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the imine group.

    Substitution: The hydroiodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium chloride, sodium bromide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imine derivatives.

    Substitution: Corresponding halide salts.

Scientific Research Applications

N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclopropyl-1-(methylsulfanyl)-1-(piperidin-4-yl)methanimine hydroiodide
  • N-cyclopropyl-1-(ethylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide

Comparison: Compared to similar compounds, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl N-cyclopropylmorpholine-4-carboximidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS.HI/c1-13-9(10-8-2-3-8)11-4-6-12-7-5-11;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAOSEBDRKIYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1CC1)N2CCOCC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.